2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one is a complex organic compound that features a combination of benzodioxole, piperazine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Benzodioxole-Piperazine Intermediate: This step involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base, such as potassium carbonate, in an anhydrous solvent like xylene.
Coupling with Pyrimidine Derivative: The intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine, under similar conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a potential therapeutic agent for neurological disorders due to its piperazine moiety.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action for 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one is not well-documented. based on its structure, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine moiety is known to interact with dopamine and serotonin receptors, suggesting potential effects on neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine agonist used in the treatment of Parkinson’s disease.
Trivastal: Another name for piribedil, highlighting its use in neurological applications.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one is unique due to its combination of benzodioxole, piperazine, and pyrimidine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-methylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H24N4O3/c1-16-2-5-18(6-3-16)19-13-22(28)25-23(24-19)27-10-8-26(9-11-27)14-17-4-7-20-21(12-17)30-15-29-20/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,25,28) |
InChI Key |
SMLMAOAGEKEOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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